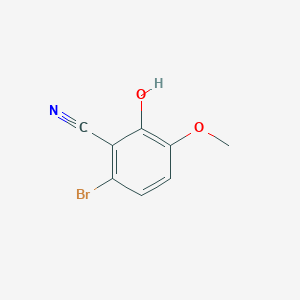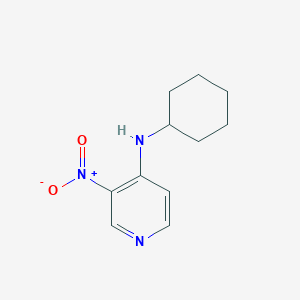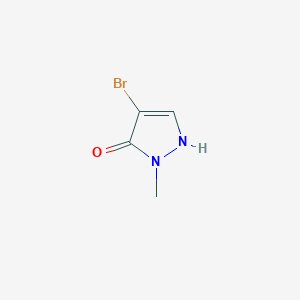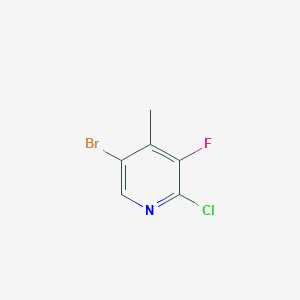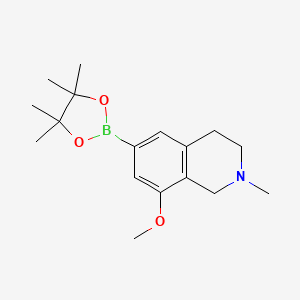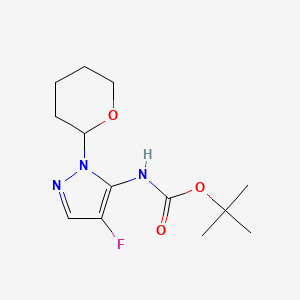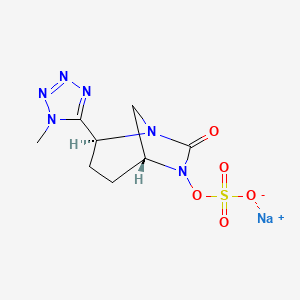
Antibacterial agent 59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 59 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the spread of infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 59 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often begins with the preparation of a core structure, which is then functionalized through various chemical reactions. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and yield of the compound. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Antibacterial agent 59 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Antibacterial agent 59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is employed in research on bacterial cell wall synthesis and the identification of bacterial targets.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial agent 59 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death. The molecular targets include transpeptidases and carboxypeptidases, which are essential for cross-linking peptidoglycan strands.
類似化合物との比較
Similar Compounds
Similar compounds to Antibacterial agent 59 include:
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Cephalosporin: Another class of antibiotics with a similar mechanism of action.
Vancomycin: An antibiotic that inhibits cell wall synthesis but through a different molecular target.
Uniqueness
What sets this compound apart from these similar compounds is its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced properties.
特性
分子式 |
C8H11N6NaO5S |
|---|---|
分子量 |
326.27 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-(1-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C8H12N6O5S.Na/c1-12-7(9-10-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |
InChIキー |
ODRCFPQNAOYAFE-IBTYICNHSA-M |
異性体SMILES |
CN1C(=NN=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CN1C(=NN=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)


